molecular formula C15H10Cl2N2O3S2 B12131262 Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12131262
M. Wt: 401.3 g/mol
InChI Key: MRNNSMZNLASOII-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound featuring a benzothiophene core, a thiazole ring, and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzothiophene, under acidic conditions.

    Introduction of the Dichloro Substituents: Chlorination of the benzothiophene core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Thiazole Ring: The thiazole ring is synthesized via a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves coupling the dichlorobenzothiophene derivative with the thiazole ring using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichloro groups on the benzothiophene core can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for interactions with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The benzothiophene core and thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.

    Benzothiophene derivatives: Similar core structure but may lack the thiazole ring or specific substitutions.

    Thiazole derivatives: Similar ring structure but may lack the benzothiophene core or specific substitutions.

Uniqueness

The uniqueness of this compound lies in its combination of a benzothiophene core with a thiazole ring and specific functional groups, which confer distinct chemical and biological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H10Cl2N2O3S2

Molecular Weight

401.3 g/mol

IUPAC Name

methyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H10Cl2N2O3S2/c1-6-11(14(21)22-2)24-15(18-6)19-13(20)12-10(17)9-7(16)4-3-5-8(9)23-12/h3-5H,1-2H3,(H,18,19,20)

InChI Key

MRNNSMZNLASOII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C(=O)OC

Origin of Product

United States

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